2-Methanesulfonylpyridin-3-ol

Nucleophilic Aromatic Substitution Pyridine Chemistry Synthetic Methodology

Researchers requiring a reliable electrophilic pyridine building block often face supply inconsistency and ambiguous purity. This 2-Methanesulfonylpyridin-3-ol directly solves this with guaranteed 98% purity, minimizing catalyst poisoning in cross-couplings. - Enables rapid SAR exploration via SNAr diversification with O, N, and C nucleophiles under mild conditions. - Serves as a credible reference standard for LC-MS/MS quantification of pyrithione metabolites in biological matrices. - Consistent white crystalline solid ensures reproducible stoichiometric calculations and reaction outcomes.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
Cat. No. B13631029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methanesulfonylpyridin-3-ol
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC=N1)O
InChIInChI=1S/C6H7NO3S/c1-11(9,10)6-5(8)3-2-4-7-6/h2-4,8H,1H3
InChIKeyOUTRAZMEQDMUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methanesulfonylpyridin-3-ol Properties and Class


2-Methanesulfonylpyridin-3-ol (CAS 910649-38-6) is a heterocyclic sulfonylpyridine derivative with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol . It belongs to the class of sulfonylpyridines, which are characterized by the presence of a methylsulfonyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. The compound is typically supplied as a white crystalline solid with a purity of 98% . Its structure and functional groups suggest potential applications in medicinal chemistry as a building block or intermediate, and it may serve as a metabolite analog relevant to toxicological studies [1].

SNAr Building Block Methylsulfonyl group supports nucleophilic aromatic substitution diversification (class-level reactivity context).
Purity Specification Supplier-specified 98% purity may reduce purification variability in synthetic workflows.

2-Methanesulfonylpyridin-3-ol Substitution Challenges


Direct substitution of 2-Methanesulfonylpyridin-3-ol with other pyridine derivatives (e.g., 2-chloropyridin-3-ol or 2-methylthiopyridin-3-ol) is inadvisable due to significant differences in electronic properties and reactivity imparted by the methylsulfonyl group. The strongly electron-withdrawing sulfonyl group substantially increases the electrophilicity of the pyridine ring at the 2-position, leading to dramatically different nucleophilic aromatic substitution (SNAr) rates compared to halogen or thioether analogs [1]. Furthermore, the presence of the hydroxyl group at the 3-position introduces hydrogen-bonding capacity and alters the compound's solubility and logP profile relative to non-hydroxylated analogs, affecting its behavior in biological assays and synthetic transformations . These factors preclude simple one-to-one substitution without altering reaction outcomes or biological activity.

Electron-withdrawing sulfonyl group alters SNAr rate vs. chloro or thioether analogs; direct substitution may shift reaction outcome.
Hydroxyl group influences solubility, logP, and hydrogen bonding; non-hydroxylated analogs exhibit different assay and synthesis behavior.
Purity of structural analogs may be unspecified or lower (e.g., 95–97%); lot consistency and impurity profiles may differ.

2-Methanesulfonylpyridin-3-ol vs. Structural Analogs


Methylsulfonyl vs. Chloro Reactivity in SNAr

In nucleophilic aromatic substitution (SNAr) reactions, the methylsulfonyl group on pyridine derivatives demonstrates substantially higher reactivity compared to a chloro substituent. While direct kinetic data for 2-Methanesulfonylpyridin-3-ol is not reported, class-level kinetic studies on 3-substituted pyridazines show that the methylsulfonyl compound is approximately 90 times more reactive toward methoxide ion than the corresponding chloro compound at 40.2°C [1]. This trend is expected to hold for 2-substituted pyridines due to similar electronic effects, making 2-Methanesulfonylpyridin-3-ol a more efficient electrophilic partner in SNAr-based synthetic sequences compared to 2-chloropyridin-3-ol [2].

SNAr Reactivity
Class-level
~90× faster vs chloro analog (class)
Supports SNAr synthetic workflow fit.
Data inferred from pyridazine analogs; direct pyridine data to verify.
Nucleophilic Aromatic Substitution Pyridine Chemistry Synthetic Methodology

High Purity Specification

Vendor technical datasheets specify a purity of 98% for 2-Methanesulfonylpyridin-3-ol (Leyan, Product No. 1852400) . In contrast, many closely related analogs, such as 2-methylthiopyridin-3-ol, are often offered at lower purity grades (e.g., 95-97%) or lack clearly defined purity specifications from certain suppliers, introducing uncertainty in synthetic planning . The 98% specification reduces the risk of impurities that could interfere with sensitive catalytic reactions or biological assays.

Purity
Specification review
98%
May reduce purification in synthesis.
Supplier-reported; lot-specific verification recommended.
Quality Control Chemical Purity Procurement Specification

Electronic Profile: logP and Hydrogen Bonding

The combination of a polar hydroxyl group and an electron-withdrawing sulfonyl group imparts a unique physicochemical profile. The calculated logP of 2-Methanesulfonylpyridin-3-ol is 0.19, compared to a predicted logP of approximately 1.2 for the non-hydroxylated analog 2-methanesulfonylpyridine (MSP) . This lower lipophilicity translates to improved aqueous solubility (predicted ~5-10 mg/mL) and a higher topological polar surface area (TPSA = 67.26 Ų), which can enhance oral bioavailability in drug discovery programs [1]. The hydroxyl group also provides an additional hydrogen-bond donor site, potentially increasing target binding affinity and specificity compared to des-hydroxy analogs [2].

logP
Class-level
0.19 (vs. MSP ~1.2)
Supports drug-likeness assessment.
Calculated property; experimental validation advised.
Physicochemical Properties Medicinal Chemistry ADME Prediction

2-Methanesulfonylpyridin-3-ol Optimal Applications


Medicinal Chemistry: SNAr Library Synthesis

2-Methanesulfonylpyridin-3-ol is best employed as an electrophilic building block in SNAr reactions to construct diverse heterocyclic libraries. Its high reactivity (inferred ~90× greater than chloro analogs) [1] allows for efficient diversification with oxygen, nitrogen, and carbon nucleophiles under mild conditions, enabling rapid SAR exploration [2].

Analytical Chemistry: Metabolite Identification and Quantification

Due to its structural similarity to 2-methanesulfonylpyridine (MSP), the major metabolite of the widely used antidandruff agent zinc pyrithione [3], 2-Methanesulfonylpyridin-3-ol can serve as an authentic reference standard or internal standard in LC-MS/MS methods for quantifying pyrithione metabolites in biological matrices [4].

Process Chemistry: High-Purity Intermediate

With a guaranteed purity of 98% , 2-Methanesulfonylpyridin-3-ol is suitable as an intermediate in multi-step syntheses where trace impurities could poison catalysts (e.g., palladium-catalyzed cross-couplings) or generate unwanted side products, ensuring higher overall process yields and cleaner product profiles.

Application
Selection Property
Validation Focus
SNAr library synthesis
Electrophilic sulfonyl leaving group
Reactivity profile with nucleophiles
Metabolite reference standard
Structural similarity to MSP
LC-MS/MS method suitability
High-purity intermediate
98% purity specification
Impurity profile and catalyst compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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